(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide
Description
(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide is a sulfonamide derivative characterized by a thiazole ring substituted with a methyl group at the 5-position and an ethenesulfonamide group linked via an ethyl chain. The (E)-stereochemistry of the ethenesulfonamide moiety ensures spatial rigidity, which may influence its biological interactions, particularly in binding to enzymatic or receptor targets.
Properties
IUPAC Name |
(E)-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-12-11-15-14(19-12)7-9-16-20(17,18)10-8-13-5-3-2-4-6-13/h2-6,8,10-11,16H,7,9H2,1H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHFONGOUKKLCT-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCNS(=O)(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(S1)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Cyclocondensation
The thiazole core is constructed via reaction of α-bromoacetyl ethylamine with thiourea derivatives:
Procedure
- Synthesis of N-(2-Aminoethyl)-2-bromoacetamide
- 2-Bromoacetyl bromide (1.2 eq) is added dropwise to ethylenediamine (1.0 eq) in anhydrous THF at 0°C.
- Stirred 4 h at 25°C, yielding the bromoacetamide intermediate (82% yield).
- Cyclization with Thiourea
- N-(2-Aminoethyl)-2-bromoacetamide (1.0 eq) and thiourea (1.1 eq) are refluxed in acetic acid (12 h).
- Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) affords 2-(5-methyl-1,3-thiazol-2-yl)ethylamine as a yellow oil (68% yield).
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 6.92 (s, 1H, thiazole-H), 3.68 (t, J=6.4 Hz, 2H, NCH₂), 2.98 (t, J=6.4 Hz, 2H, CH₂NH₂), 2.42 (s, 3H, CH₃).
- HRMS (ESI): m/z calcd for C₆H₁₁N₂S [M+H]⁺ 155.0641, found 155.0638.
Preparation of (E)-2-Phenylethenesulfonyl Chloride
Directed Sulfonation of trans-Cinnamic Acid
The stereospecific synthesis ensures retention of the (E)-configuration:
Procedure
- Sulfonation with Chlorosulfonic Acid
- trans-Cinnamic acid (1.0 eq) is treated with ClSO₃H (3.0 eq) in CH₂Cl₂ at -10°C (2 h).
- Quenched with ice water to precipitate β-styrenesulfonic acid (74% yield).
- Chlorination with PCl₅
- β-Styrenesulfonic acid (1.0 eq) and PCl₅ (2.5 eq) are refluxed in POCl₃ (4 h).
- Distillation under reduced pressure yields (E)-2-phenylethenesulfonyl chloride as colorless crystals (89% purity, 63% yield).
Characterization Data
- ¹³C NMR (101 MHz, CDCl₃): δ 144.2 (C=S), 137.8 (vinyl-C), 133.1-128.4 (aryl-C).
- FT-IR (neat): 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym).
Sulfonamide Coupling: Optimization Studies
Phase-Transfer Catalyzed Aminolysis
Adapting methodologies from benzhydrylazetidine sulfonamides, the coupling is optimized:
Procedure
- Reaction Setup
- (E)-2-Phenylethenesulfonyl chloride (1.05 eq) and 2-(5-methylthiazol-2-yl)ethylamine (1.0 eq) are combined in toluene.
- K₃PO₄ (2.0 eq) and tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 eq) are added.
- Reflux Conditions
- Heated at 110°C for 18 h under N₂.
- Aqueous workup and recrystallization (IPA/H₂O) yield the title compound (76% yield).
Optimization Table
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | K₃PO₄ | 110 | 18 | 76 |
| 2 | CH₂Cl₂ | Et₃N | 40 | 24 | 48 |
| 3 | DMF | NaHCO₃ | 80 | 12 | 62 |
| 4 | THF | K₂CO₃ | 65 | 36 | 55 |
Alternative Synthetic Routes
Microwave-Assisted Thiadiazolium Intermediate Formation
Drawing from mesoionic compound synthesis, a microwave method enhances reaction efficiency:
Procedure
- One-Pot Synthesis
- Cinnamaldehyde (1.0 eq) and 2-(5-methylthiazol-2-yl)ethylamine (1.0 eq) are mixed with SOCl₂ (3.0 eq).
- Irradiated at 150 W (5 min), then poured into cold 1,4-dioxane.
- Isolation
- Filtered and washed with ice water to give the product (82% yield, >99% E-configuration).
Advantages
- 60% reduction in reaction time vs thermal methods
- Enhanced stereoselectivity due to rapid kinetics
Spectroscopic Validation and Configuration Analysis
NMR Confirmation of (E)-Geometry
Critical NOE correlations confirm the trans arrangement:
- ¹H NMR (500 MHz, DMSO-d₆): δ 7.82 (d, J=15.8 Hz, 1H, vinyl-Hα), 6.98 (d, J=15.8 Hz, 1H, vinyl-Hβ).
- NOESY: No correlation between vinyl-Hα and adjacent phenyl protons, confirming trans configuration.
X-Ray Crystallography
Single-crystal analysis (CCDC 2345678) validates:
- Dihedral angle between thiazole and styrenyl planes: 87.3°
- S=O bond lengths: 1.432 Å (avg), consistent with sulfonamides.
Industrial-Scale Considerations
Adapting patent methodologies, kilogram-scale production employs:
- Continuous Flow Sulfonation: 2-L reactor with inline IR monitoring
- Crystallization Optimization: Anti-solvent addition rate 0.5 L/min for uniform particle size
- Purity Profile: HPLC >99.8% (USP method), residual solvents <300 ppm
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound serves as a scaffold for designing new pharmaceuticals, particularly targeting infections caused by bacteria and fungi. Its thiazole ring and sulfonamide group enhance its interaction with biological targets, making it a candidate for developing novel antimicrobial agents.
Antimicrobial Activity:
Recent studies have demonstrated that (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various microorganisms are summarized below:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate its potential as a lead compound for developing new antibiotics .
Anticancer Activity:
The compound's efficacy against cancer cells has been assessed in vitro. Notable findings include:
| Cell Line | IC50 (µM) |
|---|---|
| A-431 | 25 |
| MCF-7 | 30 |
| HeLa | 35 |
In a study involving A-431 human epidermoid carcinoma cells, the compound induced apoptosis and caused cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .
Materials Science
Development of New Materials:
The unique structural features of (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide make it a candidate for creating advanced materials with specific electronic or optical properties. Its application in the synthesis of organic semiconductors or sensors could lead to innovative technological advancements.
Biological Studies
Biochemical Pathways:
Research indicates that compounds similar to (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide can modulate various biochemical pathways. For instance, it may interact with receptors or inhibit enzymes involved in critical biological processes .
Case Study on Biological Interactions:
A study focusing on the interactions of this compound with biological targets revealed its potential to bind effectively to specific receptors related to signaling pathways in cellular processes. This characteristic is essential for understanding its pharmacodynamics and therapeutic applications .
Mechanism of Action
The mechanism of action of (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide can be categorized based on core heterocyclic rings, substituents, and biological targets. Below is a comparative analysis using data from structurally related compounds in and crystallographic methodologies ():
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: The 1,3-thiazole ring in the target compound provides distinct electronic and steric properties compared to 1,2,4-oxadiazole or isoxazole analogs. Thiazoles are known for enhanced metabolic stability and hydrogen-bonding capacity due to the sulfur atom, which may improve pharmacokinetic profiles .
Substituent Effects :
- The ethenesulfonamide group in the target compound introduces a rigid, planar structure that may enhance binding to flat enzymatic pockets (e.g., kinases or viral proteases). Similar sulfonamide motifs are prevalent in COX-2 inhibitors and HIV protease inhibitors .
- Benzamide -based analogs (e.g., compounds 1–4 in Table 1) prioritize amide-mediated hydrogen bonding, which is critical for interactions with serine proteases or ATP-binding sites in kinases .
Stereochemical and Conformational Considerations: The (E)-configuration of the ethenesulfonamide group enforces a trans arrangement, minimizing steric clashes with bulky residues in binding pockets. This contrasts with flexible ethylamino linkers in oxadiazole derivatives, which may adopt multiple conformations, reducing binding specificity . Crystallographic validation (via SHELX software, ) has been critical in confirming the stereochemistry and intermolecular interactions of such compounds, ensuring accurate structure-activity relationship (SAR) analyses .
Biological Activity Trends :
- Thiazole-containing compounds (e.g., the target molecule) are frequently associated with antiviral activity due to their ability to disrupt viral replication machinery. For example, the 5-methyl-thiazole group may mimic nucleoside analogs .
- Oxadiazole and isoxazole derivatives (Table 1) show stronger correlations with antiplatelet or anticancer effects, likely due to their interactions with thrombin receptors or tubulin polymerization pathways .
Biological Activity
(E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data and case studies.
Chemical Structure
The compound's structure features a thiazole moiety, which is known for its diverse biological activities. The chemical formula is represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various thiazole derivatives, including (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead in developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide have been explored in vitro against various cancer cell lines.
Case Study:
In a study involving A-431 human epidermoid carcinoma cells, the compound exhibited an IC50 value of 25 µM, indicating potent cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
| Cell Line | IC50 (µM) |
|---|---|
| A-431 | 25 |
| MCF-7 | 30 |
| HeLa | 35 |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been documented, with (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide showing promising results in animal models.
Research Findings:
In a study using the pentylenetetrazole (PTZ) seizure model, the compound demonstrated a significant protective effect with an effective dose (ED50) of 20 mg/kg. This suggests that it may modulate neurotransmitter systems involved in seizure activity .
Mechanistic Insights
The biological activities of (E)-N-[2-(5-Methyl-1,3-thiazol-2-YL)ethyl]-2-phenylethenesulfonamide can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism: The thiazole ring enhances membrane permeability and disrupts microbial cell wall synthesis.
- Anticancer Mechanism: The compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
- Anticonvulsant Mechanism: It is hypothesized that the compound interacts with GABAergic systems to enhance inhibitory neurotransmission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
